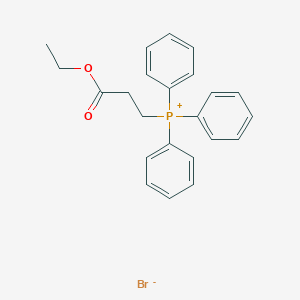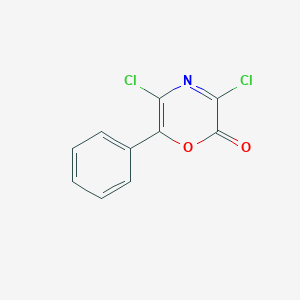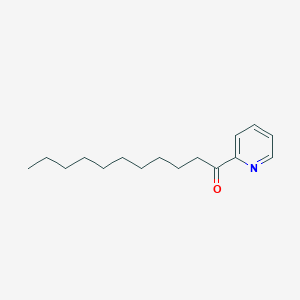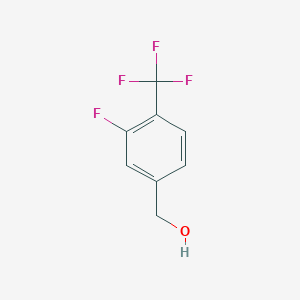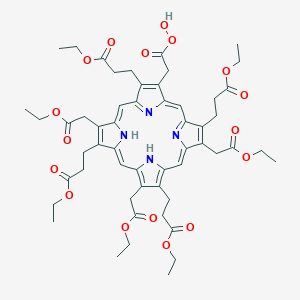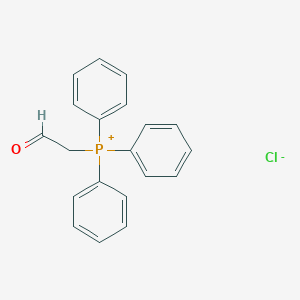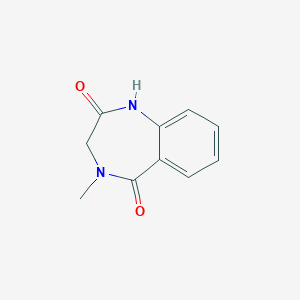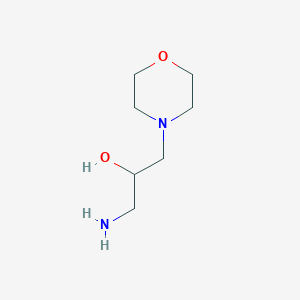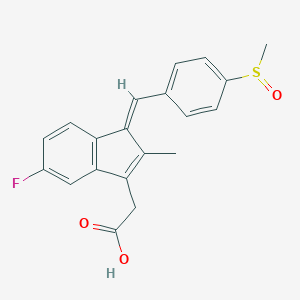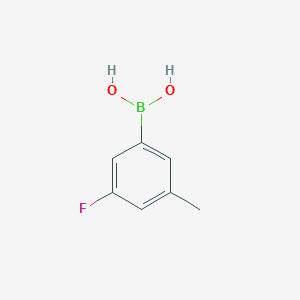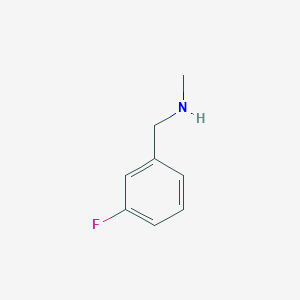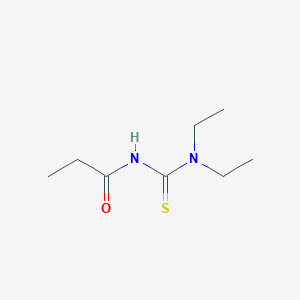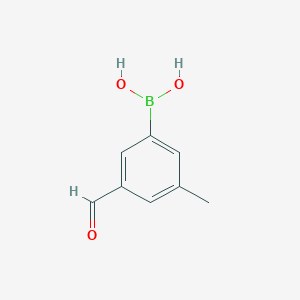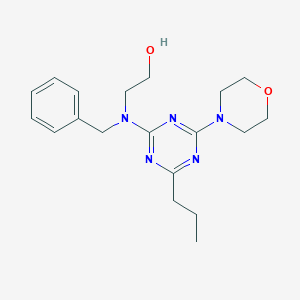
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it is a synthetic compound that is used in various laboratory experiments.
科学研究应用
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of neuroscience, where MPTP is used to create animal models of Parkinson's disease. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animal models.
作用机制
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and the development of Parkinson's-like symptoms.
生化和生理效应
The biochemical and physiological effects of MPTP are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the brain. MPTP has been shown to cause a loss of dopamine in the brain, leading to the development of Parkinson's-like symptoms in animal models. Additionally, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
实验室实验的优点和局限性
One of the advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. Additionally, MPTP is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one of the limitations of using MPTP is its neurotoxicity, which can make it difficult to use in certain experiments where cell viability is important.
未来方向
There are several future directions for research involving MPTP. One area of interest is in developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential therapeutic applications of MPTP and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is interest in developing new neuroprotective agents that can prevent the loss of dopaminergic neurons in the brain, potentially slowing or stopping the progression of Parkinson's disease.
合成方法
The synthesis of MPTP involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with benzyl chloroformate in the presence of a base. This reaction results in the formation of the intermediate benzyl carbamate, which is then reacted with 4-(phenylmethyl)aniline to produce the final product, MPTP. The synthesis of MPTP is a multi-step process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.
属性
CAS 编号 |
127374-85-0 |
|---|---|
产品名称 |
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- |
分子式 |
C19H27N5O2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C19H27N5O2/c1-2-6-17-20-18(23-10-13-26-14-11-23)22-19(21-17)24(9-12-25)15-16-7-4-3-5-8-16/h3-5,7-8,25H,2,6,9-15H2,1H3 |
InChI 键 |
OJUOCXIDKPCXNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
规范 SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
其他 CAS 编号 |
127374-85-0 |
同义词 |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



